Chemical properties and stability of 4-(3-Methylbutyl)piperazin-1-amine
Chemical properties and stability of 4-(3-Methylbutyl)piperazin-1-amine
An In-Depth Technical Guide to the Chemical Properties and Stability of 4-(3-Methylbutyl)piperazin-1-amine
Introduction
4-(3-Methylbutyl)piperazin-1-amine, also known as 4-isopentylpiperazin-1-amine, is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and basicity, which can enhance pharmacokinetic profiles.[1][2] While specific literature on 4-(3-Methylbutyl)piperazin-1-amine is sparse, this guide synthesizes data from analogous compounds and foundational chemical principles to provide a comprehensive overview of its anticipated chemical properties and stability. This document is intended for researchers, scientists, and professionals in drug development who are considering this or structurally related molecules for their discovery and development pipelines.
The structure consists of a piperazine ring N-functionalized with an isopentyl group at one nitrogen and an amino group at the other. This combination of a bulky, lipophilic alkyl chain and a polar, basic amino group suggests a molecule with amphiphilic character, which can be a desirable trait in drug design.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of direct experimental data for 4-(3-Methylbutyl)piperazin-1-amine, the following properties are predicted based on the known characteristics of piperazine, N-alkyl piperazines, and N-amino piperazines.
| Property | Predicted Value/Information | Rationale and References |
| Molecular Formula | C9H21N3 | Based on its chemical structure. |
| Molecular Weight | 171.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Many N-substituted piperazines are liquids or low-melting solids at room temperature.[3] |
| pKa | pKa1: ~9.0 - 9.5pKa2: ~4.5 - 5.0 | The pKa of piperazine is approximately 9.73 and 5.35.[4][5][6] Alkylation of one nitrogen atom tends to slightly decrease the pKa of the other nitrogen.[1][7] The N-amino group's basicity will also be influenced by the adjacent ring nitrogen. |
| Solubility | Moderately soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The piperazine core and the amino group contribute to water solubility, while the 3-methylbutyl group increases lipophilicity, likely resulting in moderate aqueous solubility. The solubility of amines in water decreases as the length of the hydrocarbon chain increases.[8] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Predicted) | The isopentyl group significantly increases the lipophilicity compared to piperazine itself. This is a prediction based on the contribution of the alkyl chain. |
Chemical Stability
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly understood to ensure its safety and efficacy throughout its shelf life. The stability of 4-(3-Methylbutyl)piperazin-1-amine can be inferred from the known degradation pathways of piperazine and its derivatives.
Thermal Stability
Piperazine and its derivatives are generally considered to be thermally stable.[9][10] Studies on aqueous piperazine solutions have shown that thermal degradation is slow, even at elevated temperatures (135-175 °C).[9][11] The rate of degradation is influenced by factors such as temperature, CO2 loading, and the presence of other amines.[9][12][13] For 4-(3-Methylbutyl)piperazin-1-amine, the bulky alkyl group is not expected to significantly compromise the inherent thermal stability of the piperazine ring. However, long-chain alkyl amines can be less stable than their shorter-chain counterparts.[9]
Oxidative Stability
The piperazine ring is susceptible to oxidative degradation.[14][15][16] The presence of oxygen, especially in combination with metal ions like Cu2+, can accelerate the degradation process.[9] The secondary amine in the piperazine ring and the primary exocyclic amine are potential sites for oxidation. The reaction with hydroxyl radicals can proceed via abstraction of a hydrogen atom from either a C-H or an N-H bond.[17] For 4-(3-Methylbutyl)piperazin-1-amine, both the N-H of the exocyclic amino group and the C-H bonds adjacent to the nitrogen atoms are potential sites of oxidative attack.
Common oxidative degradation products of piperazine include ethylenediamine, 2-oxopiperazine, and N-formylpiperazine.[16] It is plausible that similar ring-opened and oxidized products could form from the degradation of 4-(3-Methylbutyl)piperazin-1-amine.
Hydrolytic Stability
The piperazine ring itself is generally stable to hydrolysis under neutral, acidic, and basic conditions.[18] The amide bonds in some piperazine derivatives can be susceptible to hydrolysis, but 4-(3-Methylbutyl)piperazin-1-amine lacks such a functional group.[19][20] Therefore, it is predicted to be hydrolytically stable across a wide pH range.
Photostability
Piperazine itself does not have a significant chromophore and is not expected to be highly susceptible to photodegradation. However, many organic molecules can degrade upon exposure to light, especially UV radiation.[21][22] It is advisable to protect 4-(3-Methylbutyl)piperazin-1-amine from light during storage and handling to prevent potential photodegradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
Given that simple piperazine derivatives lack a strong UV chromophore, a derivatization step is often necessary for sensitive detection by HPLC-UV.
Objective: To develop a stability-indicating HPLC-UV method for the quantification of 4-(3-Methylbutyl)piperazin-1-amine and the detection of its degradation products.
Methodology:
-
Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 4-(3-Methylbutyl)piperazin-1-amine reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Pipette 1 mL of this stock solution into a 10 mL volumetric flask.
-
Add 1 mL of the NBD-Cl solution and 1 mL of 0.1 M sodium borate buffer (pH 9.0).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and dilute to volume with the diluent.
-
-
Sample Preparation (for Stability Studies):
-
Prepare a solution of the test sample at a concentration of approximately 1 mg/mL in the desired stress condition medium (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, or purified water for photolytic and thermal stress).
-
After exposure to the stress condition for a specified time, neutralize the solution if necessary.
-
Dilute an aliquot of the stressed sample solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Derivatize 1 mL of the diluted sample solution as described in step 2.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 470 nm (for the NBD derivative)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Analyze the chromatograms for the peak corresponding to the derivatized 4-(3-Methylbutyl)piperazin-1-amine and any new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Caption: Workflow for the stability-indicating HPLC-UV analysis of 4-(3-Methylbutyl)piperazin-1-amine.
Protocol 2: Assessment of Thermal Stability in Solution
Objective: To evaluate the thermal stability of 4-(3-Methylbutyl)piperazin-1-amine in an aqueous solution.
Methodology:
-
Sample Preparation: Prepare a solution of 4-(3-Methylbutyl)piperazin-1-amine in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Dispense aliquots of the solution into sealed vials.
-
Place the vials in a calibrated oven or heating block set to the desired temperature (e.g., 60 °C, 80 °C).
-
Prepare a control sample to be stored at a reference temperature (e.g., 4 °C).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis:
-
At each time point, cool the sample to room temperature.
-
Analyze the sample using the stability-indicating HPLC method described in Protocol 1 to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of 4-(3-Methylbutyl)piperazin-1-amine versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line.
-
Logical Relationships in Stability Testing
The assessment of chemical stability is a multifactorial process where various stress conditions are applied to understand the degradation pathways and kinetics.
Caption: Interplay of factors in a chemical stability study of a new chemical entity.
References
-
[Mesomorphic Properties of N-n-Alkyl-N'-(4-(2-Carbethoxyethenylphenyl)]-Piperazines.]([Link])
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